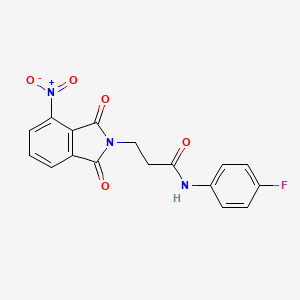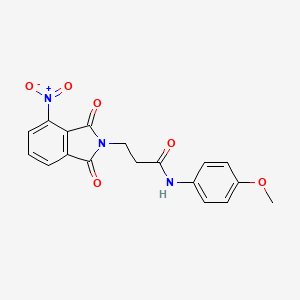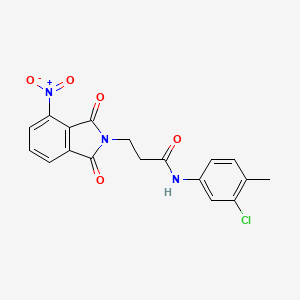
N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Descripción general
Descripción
N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, commonly known as FNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of FNPP is not fully understood, but it is believed to act as a proteasome inhibitor, preventing the breakdown of proteins in cells. This can lead to the accumulation of damaged proteins, which can ultimately lead to cell death. In addition, FNPP has been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which may contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
FNPP has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and modulation of various signaling pathways. In addition, studies have demonstrated that FNPP can cross the blood-brain barrier, suggesting that it may have potential applications in the treatment of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FNPP in laboratory experiments is its relatively small size, which allows it to penetrate cells and tissues more easily than larger molecules. In addition, its ability to cross the blood-brain barrier makes it a potentially useful tool for studying the effects of drugs on the brain. However, one limitation of using FNPP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on FNPP. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of FNPP. In addition, further studies are needed to fully understand the mechanism of action of FNPP and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, research is needed to explore the safety and toxicity of FNPP, as well as its potential side effects, in order to determine its suitability for use in clinical trials.
Aplicaciones Científicas De Investigación
FNPP has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines in vitro. In addition, FNPP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O5/c18-10-4-6-11(7-5-10)19-14(22)8-9-20-16(23)12-2-1-3-13(21(25)26)15(12)17(20)24/h1-7H,8-9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZYGLXJUXJBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5877259 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chloro-6-fluorobenzyl)thio]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3458908.png)
![ethyl (2-{[(4-biphenylyloxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3458915.png)

![3-(dimethylamino)-5-[(4-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3458933.png)
![5-[(2-methylphenyl)amino]-3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3458937.png)
![2-cyano-3-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-propenethioamide](/img/structure/B3458941.png)
![2-(4-bromo-3-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3458949.png)
![diethyl 5-{[(4-bromo-3-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3458951.png)
![2-(4-bromo-3-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B3458955.png)

![methyl 3-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458972.png)
![methyl 2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458973.png)
![isopropyl 4-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B3458979.png)
